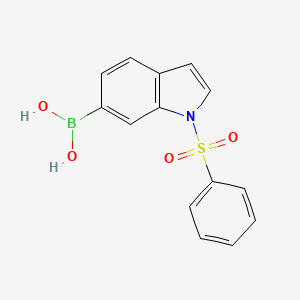

1-Phenylsulfonylindole-6-boronic acid

Description

Contextualization within the Field of Organoboron Chemistry

Organoboron chemistry is a major subdiscipline of organic chemistry focused on compounds containing a carbon-boron bond. wikipedia.org These compounds, known as organoboranes, are notable for their versatility in chemical transformations. acs.org 1-Phenylsulfonylindole-6-boronic acid is a prominent example of an organoboron compound, specifically classified as a heteroarylboronic acid. bldpharm.com Boronic acids [RB(OH)₂] are derivatives of boric acid where one hydroxyl group is replaced by an organic substituent. wikipedia.org They are generally stable, easy to handle, and exhibit low toxicity, making them highly attractive for synthetic applications. boronmolecular.comnih.gov

The chemistry of organoboron compounds has expanded significantly over the last few decades, driven by the development of powerful synthetic methods like the Suzuki-Miyaura cross-coupling reaction. acs.orgwiley-vch.de This field also encompasses borinic acids [R₂B(OH)] and various boronic esters. wiley-vch.demdpi.com Organoboron compounds derived from N-heterocycles, such as the indole (B1671886) derivatives, are particularly important due to their widespread application in medicinal chemistry and materials science. nih.govacs.org The unique electronic properties of the boron atom, which possesses an empty p-orbital, render boronic acids as mild Lewis acids, enabling them to participate in a wide range of reactions. boronmolecular.comresearchgate.net

Significance of Boronic Acids as Chemical Entities in Advanced Synthesis and Biological Systems

Boronic acids have become indispensable tools in modern organic synthesis and have shown increasing importance in biological contexts. boronmolecular.comnbinno.com Their most notable application is as key coupling partners in the palladium-catalyzed Suzuki-Miyaura reaction, a method that has revolutionized the formation of carbon-carbon bonds. boronmolecular.comnbinno.com This reaction is instrumental in the synthesis of complex molecules, including pharmaceuticals, agrochemicals, and fine chemicals, due to its high efficiency, selectivity, and compatibility with a wide array of functional groups. boronmolecular.comchemrxiv.org

Beyond cross-coupling reactions, the utility of boronic acids extends to other synthetic transformations, including hydroboration and C-H borylation, which provide direct routes to functionalized molecules. nih.govnih.gov In the realm of biology and medicine, the boronic acid functional group is of significant interest. nih.gov It has the unique ability to form reversible covalent bonds with diols—a structural motif found in sugars and ribonucleosides—and with the hydroxyl group of serine residues in the active sites of enzymes. wikipedia.orgacs.orgboronmolecular.com This property has been exploited in several key areas:

Enzyme Inhibition: Boronic acid-containing molecules can act as potent inhibitors of proteases and other enzymes. wikipedia.org The drug Bortezomib (B1684674), a dipeptidyl boronic acid, is a proteasome inhibitor used in cancer therapy. wikipedia.orgnih.gov

Chemical Sensing: Their ability to bind with saccharides makes them excellent candidates for the development of sensors for glucose and other carbohydrates. wikipedia.orgboronmolecular.com

Drug Delivery: The reversible nature of boronate ester formation allows for the design of drug delivery systems that can release their payload under specific physiological conditions. nih.gov

The initial stigma associated with boron's potential toxicity has been largely demystified, leading to a surge in research into boronic acids for therapeutic applications, especially following the success of drugs like Bortezomib, Ixazomib, and Vaborbactam (B611620). nih.govnih.govsci-hub.se

Historical Development and Evolution of Indole-Derived Boronic Acid Chemistry

The first synthesis of a boronic acid was reported in 1860 by Edward Frankland. wikipedia.orgnih.gov However, these compounds remained relatively niche until the latter half of the 20th century. The development of the Suzuki-Miyaura coupling reaction in the late 1970s and its subsequent refinement dramatically elevated the status of boronic acids to that of essential synthetic intermediates. wiley-vch.de

The synthesis of aryl boronic acids, including indole derivatives, has evolved significantly. Early methods often involved the reaction of organometallic reagents like Grignard or organolithium compounds with borate (B1201080) esters, but these sometimes suffered from low yields. nih.gov Modern synthetic strategies offer greater efficiency and functional group tolerance:

Metal-Halogen Exchange: This classic method involves treating a bromoindole with a strong base like n-butyllithium, followed by quenching with a trialkyl borate to form the boronic ester, which is then hydrolyzed to the boronic acid. nih.govnih.gov

Transition Metal-Catalyzed Borylation: The Miyaura borylation reaction uses a palladium catalyst to couple a diboron (B99234) reagent (like bis(pinacolato)diboron) with an aryl halide or triflate. nih.gov More recently, iridium-catalyzed direct C-H borylation has emerged as a powerful, atom-economical method for directly converting a C-H bond on the indole ring to a C-B bond, often with high regioselectivity. nih.govnih.gov

Metal-Free Borylation: To improve the cost-effectiveness and environmental footprint, metal-free C-H borylation and hydroboration reactions of indoles have also been developed, representing a significant recent advancement in the field. nih.govacs.org

Indole derivatives are a particularly important class of heterocycles due to their prevalence in natural products and pharmaceuticals. nih.gov Consequently, the development of robust methods for synthesizing indolylboronic acids has been a major focus, enabling chemists to easily modify the indole scaffold at specific positions and generate diverse molecular libraries for biological screening and materials development. nih.gov

Scope and Academic Relevance of this compound Research

This compound (CAS No. 480438-52-6) is a highly functionalized building block primarily utilized in organic synthesis and medicinal chemistry research. sigmaaldrich.comchemicalbook.comchemicalbook.com Its structure is designed for strategic chemical modifications. The phenylsulfonyl group attached to the indole nitrogen serves as a robust protecting group and an electron-withdrawing group, which can influence the reactivity of the indole ring. The boronic acid function at the 6-position makes this site a handle for introducing a wide variety of substituents.

The primary academic and research application of this compound is as a reactant in cross-coupling reactions, particularly the Suzuki-Miyaura coupling. chemicalbook.comchemicalbook.com This allows for the precise installation of aryl, heteroaryl, or vinyl groups at the C-6 position of the indole nucleus, a common strategy in the synthesis of complex molecular targets. Research indicates its use as a reagent in the preparation of chiral amino phospho acid derivatives. chemicalbook.comchemicalbook.com

Given the established importance of the indole scaffold in pharmacologically active compounds, this compound is a relevant intermediate for the discovery of new therapeutic agents. nih.gov Its utility lies in its ability to facilitate the systematic exploration of structure-activity relationships (SAR) by enabling the synthesis of a library of 6-substituted indole analogs for biological evaluation.

Data Tables

Table 1: Chemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 480438-52-6 | sigmaaldrich.com |

| Molecular Formula | C₁₄H₁₂BNO₄S | sigmaaldrich.comuni.lu |

| Molecular Weight | 301.13 g/mol | sigmaaldrich.comsapphirebioscience.com |

| Synonyms | [1-(Benzenesulfonyl)indol-6-yl]boronic acid, Boronic acid, B-[1-(phenylsulfonyl)-1H-indol-6-yl]- | chemicalbook.comchemicalbook.com |

| InChIKey | RVWRLLZYYUIBOX-UHFFFAOYSA-N | uni.lu |

Table 2: Common Synthetic Routes to Aryl and Indolyl Boronic Acids

| Synthesis Method | Description | Key Features | Reference |

| Grignard/Organolithium Reaction | Reaction of an aryl halide with magnesium (Grignard) or an organolithium reagent, followed by trapping with a trialkyl borate. | Classic method; requires strong bases; may have limited functional group compatibility. | nih.gov |

| Suzuki-Miyaura Borylation | Palladium-catalyzed cross-coupling of an aryl halide or triflate with a diboron reagent (e.g., B₂pin₂). | Widely used; good functional group tolerance; requires pre-functionalized starting material. | nih.gov |

| Iridium-Catalyzed C-H Borylation | Direct conversion of an aromatic C-H bond to a C-B bond using an iridium catalyst and a diboron reagent. | Highly atom-economical; allows for late-stage functionalization; regioselectivity can be a challenge. | nih.gov |

| Metal-Free C-H Borylation | Borylation of indoles using reagents like boron trifluoride diethyl etherate without a transition metal catalyst. | Lower cost and more environmentally friendly compared to metal-catalyzed methods. | nih.govacs.org |

Properties

IUPAC Name |

[1-(benzenesulfonyl)indol-6-yl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12BNO4S/c17-15(18)12-7-6-11-8-9-16(14(11)10-12)21(19,20)13-4-2-1-3-5-13/h1-10,17-18H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVWRLLZYYUIBOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC2=C(C=C1)C=CN2S(=O)(=O)C3=CC=CC=C3)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12BNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10376829 | |

| Record name | 1-Phenylsulfonylindole-6-boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10376829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

480438-52-6 | |

| Record name | B-[1-(Phenylsulfonyl)-1H-indol-6-yl]boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=480438-52-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Phenylsulfonylindole-6-boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10376829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 480438-52-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1 Phenylsulfonylindole 6 Boronic Acid and Analogs

Established Synthetic Pathways for Arylboronic Acids

The creation of arylboronic acids is a cornerstone of modern cross-coupling chemistry, with several robust methods available to the synthetic chemist.

Electrophilic Trapping of Organometallic Intermediates

A traditional and widely practiced approach for the synthesis of arylboronic acids involves the generation of a highly reactive organometallic species, which is then quenched with an electrophilic boron reagent. This two-step process typically begins with the formation of an organolithium or Grignard reagent from an aryl halide.

The process involves the reaction of an aryl halide with a strong base like n-butyllithium (n-BuLi) or with magnesium metal to form the corresponding organolithium or Grignard reagent. This highly nucleophilic intermediate is then reacted with a trialkyl borate (B1201080), such as trimethyl borate or triisopropyl borate, at low temperatures to form a boronate ester. Subsequent hydrolysis of the boronate ester under aqueous acidic conditions yields the desired arylboronic acid. nih.govbris.ac.uknih.govresearchgate.net The stability of the intermediate organometallic species is a critical factor in the success of this method, and for some substrates, decomposition can be a competing side reaction. nih.gov

Table 1: Electrophilic Trapping of Organometallic Intermediates for Arylboronic Acid Synthesis

| Aryl Halide Precursor | Organometallic Reagent | Boron Electrophile | Product | Reference |

|---|---|---|---|---|

| Aryl Bromide | Arylmagnesium Bromide | Triisopropyl Borate | Arylboronic Acid | nih.gov |

| Aryl Iodide | Aryllithium | Trimethyl Borate | Arylboronic Acid | researchgate.net |

Direct Boronation Approaches to Aromatic Systems

More recently, methods that directly convert an aromatic C-H bond into a C-B bond have gained significant traction due to their atom economy and avoidance of pre-functionalized starting materials. Transition-metal-catalyzed C-H borylation is at the forefront of these approaches.

Iridium-catalyzed borylation has emerged as a particularly powerful tool for the direct functionalization of arenes and heteroarenes. nih.govnih.govberkeley.edu These reactions typically employ an iridium(I) catalyst, often in conjunction with a bipyridine or phenanthroline ligand, and a boron source such as bis(pinacolato)diboron (B136004) (B₂pin₂). nih.govwikipedia.org The regioselectivity of these reactions is often governed by steric factors, with borylation occurring at the least hindered position. researchgate.net However, the use of directing groups can override this inherent selectivity to achieve functionalization at specific positions. nih.govescholarship.org

Palladium-catalyzed Miyaura borylation is another cornerstone of arylboronic acid synthesis, primarily utilizing aryl halides or triflates as starting materials and a diboron (B99234) reagent like B₂pin₂. wikipedia.orgnih.govorganic-chemistry.org This method is highly versatile and tolerates a wide range of functional groups. nih.gov The choice of ligand is crucial for achieving high efficiency and can be tailored to the specific substrate. sigmaaldrich.com

Table 2: Direct Boronation Approaches to Aromatic Systems

| Aromatic Substrate | Catalyst System | Boron Source | Product | Reference |

|---|---|---|---|---|

| Arene | [Ir(cod)Cl]₂ / dtbbpy | B₂pin₂ | Arylboronic Ester | wikipedia.org |

| Heteroarene | [Ir(cod)OMe]₂ / tmphen | B₂pin₂ | Heteroarylboronic Ester | nih.gov |

| Aryl Bromide | PdCl₂(dppf) / KOAc | B₂pin₂ | Arylboronic Ester | wikipedia.org |

Strategies for the Construction of Indole-Boronic Acid Scaffolds

The synthesis of indole-boronic acids, including the target molecule 1-phenylsulfonylindole-6-boronic acid, presents unique challenges and opportunities due to the electronic nature and reactivity of the indole (B1671886) ring.

Indole N-Protection Strategies in Boronic Acid Synthesis

The nitrogen atom of the indole ring is nucleophilic and can interfere with many of the reaction conditions used in boronic acid synthesis. Therefore, the protection of the indole nitrogen is a critical consideration. The choice of the protecting group can significantly influence the reactivity and regioselectivity of subsequent transformations.

The phenylsulfonyl group, as present in the target molecule, serves as an effective electron-withdrawing protecting group. This group deactivates the indole ring towards electrophilic attack and can also act as a directing group in certain C-H functionalization reactions. nih.govnih.gov Other commonly used protecting groups in indole chemistry include acyl, carbamate, and silyl (B83357) groups. The selection of an appropriate protecting group is often dictated by its stability under the reaction conditions and the ease of its subsequent removal.

Regioselective Boronation of Phenylsulfonylindole Derivatives

Achieving the desired regioselectivity, specifically the introduction of a boronic acid group at the C6 position of the 1-phenylsulfonylindole core, is a key synthetic challenge.

One common strategy involves the use of a pre-functionalized starting material, such as a 6-halo-1-phenylsulfonylindole. This halo-substituted indole can then undergo a palladium-catalyzed Miyaura borylation with a diboron reagent like bis(pinacolato)diboron to furnish the desired 6-borylated product. nih.govresearchgate.net Alternatively, a lithiation-borylation sequence can be employed, where the 6-haloindole is first treated with an organolithium reagent to generate a 6-lithioindole intermediate, which is then trapped with a borate ester. nih.govbris.ac.uknih.gov

Direct C-H borylation of 1-phenylsulfonylindole offers a more atom-economical route. While iridium-catalyzed borylation of unsubstituted indole typically favors the C3 position, the presence of the N-phenylsulfonyl group can influence the regioselectivity. The electronic and steric properties of the sulfonyl group can direct the borylation to other positions on the indole ring. nih.govresearchgate.net Fine-tuning of the catalyst, ligand, and reaction conditions is often necessary to achieve high selectivity for the C6 position. nih.govescholarship.org

Table 3: Regioselective Boronation of Phenylsulfonylindole Derivatives

| Starting Material | Method | Reagents | Product | Reference |

|---|---|---|---|---|

| 6-Bromo-1-phenylsulfonylindole | Miyaura Borylation | B₂pin₂, Pd Catalyst, Base | This compound pinacol (B44631) ester | nih.govresearchgate.net |

| 6-Bromo-1-phenylsulfonylindole | Lithiation-Borylation | n-BuLi, Triisopropyl borate | This compound | nih.govbris.ac.uk |

Advanced Synthetic Techniques and Platforms

The field of boronic acid synthesis is continuously evolving, with new techniques and platforms being developed to improve efficiency, selectivity, and substrate scope. For the synthesis of complex molecules like this compound and its analogs, these advanced methods can offer significant advantages.

One area of advancement is the development of novel ligands for transition metal catalysts that can precisely control the regioselectivity of C-H borylation reactions. nih.gov The rational design of ligands can lead to catalysts that favor borylation at positions that are typically disfavored due to steric or electronic effects.

Furthermore, flow chemistry platforms are being increasingly utilized for the synthesis of boronic acids. The ability to precisely control reaction parameters such as temperature, pressure, and reaction time in a continuous flow reactor can lead to improved yields, higher purity, and enhanced safety, particularly for reactions involving highly reactive intermediates like organolithium species.

Solid-Phase Synthesis and Immobilization Protocols for Boronic Acids

The synthesis of complex molecules containing boronic acid functionalities, such as this compound, can be streamlined using solid-phase techniques. These methods offer advantages in purification and handling, as the target molecule is anchored to an insoluble support during various reaction steps.

A prominent strategy for the solid-phase synthesis of molecules with a terminal boronic acid group involves the use of a 1-glycerol polystyrene resin. nih.govresearchgate.netfigshare.com This approach leverages the strong, yet reversible, complex formation between the boronic acid and the diol group of the glycerol (B35011) resin. researchgate.net The methodology is notably compatible with standard Fmoc (9-fluorenylmethyloxycarbonyl) chemistry, allowing for the sequential addition of building blocks. nih.govrsc.org Although often demonstrated for peptide boronic acids, this technique is adaptable for the synthesis of aryl aminoboronic acids and could be applied to indole-based structures. nih.govresearchgate.net The process typically involves anchoring the boronic acid to the resin, followed by subsequent chemical modifications on the indole nucleus or the sulfonyl group. The final product is then cleaved from the solid support, often in high purity, which circumvents the need for complex purification methods like chromatography. rsc.org

Immobilization protocols are also crucial for applications such as affinity chromatography, where boronic acids are used to capture and separate cis-diol-containing biomolecules like glycoproteins. nih.govnih.gov For this purpose, boronic acid ligands are covalently attached to a solid support, commonly porous silica (B1680970) gel. nih.gov A typical immobilization process involves silylating the silica with a silane (B1218182) derivative that contains the desired phenylboronic acid moiety. In the context of this compound, an analogous sulfonyl-substituted phenylboronic acid could be prepared with a reactive handle (e.g., a butenyl group) to facilitate its attachment to the silica surface. nih.gov The electron-withdrawing nature of the sulfonyl group enhances the Lewis acidity of the boron atom, allowing for strong binding of diols even at neutral or slightly acidic pH. nih.gov

Table 1: Representative Conditions for Solid-Phase Synthesis of Boronic Acid Derivatives

| Parameter | Description | Reference |

|---|---|---|

| Solid Support | 1-Glycerol polystyrene resin | nih.govfigshare.com |

| Chemistry | Compatible with standard Fmoc solid-phase peptide chemistry (SPPS) | rsc.org |

| Anchoring | Formation of a cyclic ester between the boronic acid and the glycerol diol on the resin | researchgate.net |

| Cleavage | Release of the final product from the resin, often yielding high-purity compounds | rsc.org |

| Application | Synthesis of peptide boronic acids, with extensibility to aryl and alkyl aminoboronic acids | nih.govresearchgate.net |

Multicomponent Reaction Strategies Incorporating Boronic Acid Reagents

Multicomponent reactions (MCRs), which combine three or more reactants in a single pot to form a complex product, represent a highly efficient strategy for generating molecular diversity. researchgate.net These reactions are prized for their atom economy and ability to construct complex scaffolds in a single step, making them valuable in medicinal chemistry. nih.govmdpi.com Boronic acids and their derivatives are versatile reagents that can participate in several types of MCRs. nih.gov

One of the most well-known MCRs involving boronic acids is the Petasis reaction, also known as the borono-Mannich reaction. mdpi.com This reaction typically involves the condensation of an amine and a carbonyl compound (like an aldehyde) to form an iminium ion, which then reacts with a vinyl or aryl boronic acid to yield a substituted amine. mdpi.com A molecule like this compound could serve as the boronic acid component in such a reaction, allowing for the direct installation of the indole scaffold onto a new molecular framework.

Indole derivatives themselves are common substrates in MCRs, often acting as the nucleophilic component. rsc.orgd-nb.info For instance, a three-component reaction can be designed using an indole, an aldehyde, and an amine to produce gramine (B1672134) analogs. researchgate.net In a scenario where this compound is used, the boronic acid moiety would be carried through the reaction and incorporated into the final complex product. Similarly, isocyanide-based multicomponent reactions, such as the Ugi or the Groebke–Blackburn–Bienaymé (GBB) reactions, can incorporate boronic acid functionality when one of the starting materials, such as a formylphenylboronic acid, is used. nih.gov These reactions demonstrate the modularity of MCRs and their capacity to accommodate functionalized reactants like boronic acids to rapidly generate libraries of complex, drug-like molecules. nih.govnih.gov

Table 2: Examples of Multicomponent Reactions Incorporating Boronic Acid or Indole Reagents

| Reaction Name | Typical Components | Role of Boronic Acid/Indole | Resulting Scaffold | Reference |

|---|---|---|---|---|

| Petasis Reaction | Amine, Carbonyl Compound, Boronic Acid | Boronic acid acts as a nucleophile source (aryl/vinyl group transfer) | Highly substituted amines | mdpi.com |

| Ugi/GBB-3CR | Formyl-phenylboronic acid, Amine/2-Aminopyridine, Isocyanide | Boronic acid is part of the aldehyde component | β-lactams, complex amides | nih.gov |

| Indole-based MCR | Indole, Formaldehyde, Amino Hydrochloride | Indole acts as a nucleophile | Indole-fused oxadiazepines and thiadiazepines | rsc.orgnih.gov |

| Copper-catalyzed MCR | 2-Iodobenzamide, Terminal Alkyne, Indole derivative | Indole derivative acts as a nucleophile | 3,3-disubstituted isoindolinones | d-nb.info |

Reactivity Profiles and Mechanistic Investigations of Phenylsulfonylindole Boronic Acids

Fundamental Reactivity of Boronic Acid Moieties

The reactivity of 1-Phenylsulfonylindole-6-boronic acid is fundamentally dictated by the properties of its boronic acid group, -B(OH)₂, attached to the indole (B1671886) core. This functional group imparts a unique combination of Lewis acidity, the capacity for reversible covalent bonding, and susceptibility to transmetalation reactions.

Boronic acids are recognized as Lewis acids because of the electron-deficient boron atom, which possesses a vacant p-orbital. researchgate.net This allows them to accept a pair of electrons from a Lewis base, such as a hydroxide (B78521) ion (OH⁻). In aqueous solutions, an equilibrium exists between the neutral, trigonal planar boronic acid and an anionic, tetrahedral boronate species formed by the addition of a hydroxide ion. nih.govsdu.dk This interaction underscores the dual nature of arylboronic acids, which can act as Brønsted acid type receptors via hydrogen bonding or as Lewis acid type receptors where anions form adducts with the boron center. acs.orgacs.org

The Lewis acidity of an arylboronic acid is significantly influenced by the electronic nature of the substituents on the aromatic ring. Electron-withdrawing groups enhance the electrophilicity of the boron atom, thereby increasing Lewis acidity. In the case of this compound, the phenylsulfonyl group (–SO₂Ph) at the N1 position of the indole is strongly electron-withdrawing. This effect increases the boron atom's propensity to accept an electron pair, leading to the formation of a more stable boronate complex compared to unsubstituted or electron-rich arylboronic acids. This enhanced acidity is a critical factor in its chemical behavior, particularly in catalytic reactions. Structural and computational studies have highlighted that interactions such as polar-π and solvation effects can also contribute to the stabilization of both the boronic acid and its corresponding boronate form. nih.govsdu.dk

| Factor | Influence on Lewis Acidity of Arylboronic Acid |

| Boron Atom | Possesses a vacant p-orbital, making it an electron acceptor (Lewis acid). researchgate.net |

| Aqueous Solution | Exists in equilibrium with a tetrahedral boronate form after accepting OH⁻. nih.govsdu.dk |

| Aryl Substituents | Electron-withdrawing groups (like phenylsulfonyl) increase Lewis acidity. |

| Anion Interaction | Can act as a Lewis acid (adduct formation) or Brønsted acid (hydrogen bonding). acs.orgacs.org |

A hallmark of boronic acids is their ability to undergo reversible covalent interactions with compounds containing 1,2- or 1,3-diol functionalities to form five- or six-membered cyclic boronate esters. nih.govresearchgate.net This reaction is highly selective and quantitative in aqueous solutions, making it a valuable tool in chemical biology and materials science. manchester.ac.uknih.gov The formation of the boronate ester is a pH-dependent equilibrium; the ester is typically stable at neutral or basic pH but can be hydrolyzed under acidic conditions. acs.orgmpg.de

The stability of the resulting boronate ester complex is influenced by several factors, including the structure and pKa of both the boronic acid and the diol. nih.gov Studies have consistently shown that aromatic diols, such as catechols, form significantly more stable complexes with boronic acids than aliphatic diols, with equilibrium constants often being several orders of magnitude higher. manchester.ac.uknih.gov The binding affinity generally follows the trend of the diol's pKa and steric arrangement. nih.gov This predictable and reversible binding has been widely exploited for the development of chemosensors, particularly for carbohydrates, as the interaction can produce a measurable signal, such as a change in fluorescence. acs.orgnih.gov For this compound, this reactivity allows for its potential use in sensing or dynamic covalent chemistry, where the stability of the formed boronate ester would be modulated by the compound's inherent Lewis acidity.

| Diol Type | Interaction with Boronic Acids | Relative Stability |

| Aliphatic Diols (e.g., glucose, mannitol) | Forms cyclic boronate esters. nih.govresearchgate.net | Moderate |

| Aromatic Diols (e.g., catechols, Alizarin Red S) | Forms highly stable cyclic boronate esters. manchester.ac.uknih.gov | High |

The carbon-boron (C-B) bond in this compound is the key to its utility in synthetic organic chemistry, particularly in cross-coupling reactions. nih.gov While organoboron compounds are relatively stable, the C-B bond can be activated under specific catalytic conditions to undergo transmetalation. rsc.org Transmetalation is the transfer of the organic moiety (the 1-phenylsulfonylindol-6-yl group) from the boron atom to a transition metal center, typically palladium. rsc.orgmdpi.com

Role in Catalytic Cross-Coupling Reactions

This compound is a valuable building block in modern organic synthesis, primarily serving as a substrate in transition metal-catalyzed cross-coupling reactions to form new carbon-carbon and carbon-heteroatom bonds.

The Suzuki-Miyaura reaction is the most prominent application of this compound. mdpi.com This palladium-catalyzed cross-coupling reaction facilitates the formation of a C-C bond by reacting an organoboron compound with an organic halide or triflate. libretexts.orglibretexts.org Due to its high functional group tolerance, mild reaction conditions, and the low toxicity of the boron-containing reagents, this reaction has become one of the most versatile methods for constructing biaryl and vinyl-aryl structures. mdpi.comtcichemicals.com

In this context, this compound serves as the nucleophilic partner. The catalytic cycle involves three main steps: mdpi.comlibretexts.org

Oxidative Addition: The palladium(0) catalyst reacts with the organic halide (Ar'-X) to form a palladium(II) intermediate.

Transmetalation: The 1-phenylsulfonylindol-6-yl group is transferred from the activated boronate anion to the palladium(II) center, displacing the halide and forming a diorganopalladium(II) complex. This is the step where the C-B bond is cleaved. nih.gov

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the final biaryl product, regenerating the palladium(0) catalyst, which re-enters the cycle.

The reaction is broadly applicable, and various 6-substituted indoles can be synthesized by coupling this compound with a diverse range of aryl or vinyl halides. lookchem.comnih.gov The electron-withdrawing phenylsulfonyl group can influence the reactivity of the indole nucleus but generally does not impede the coupling process.

| Step in Suzuki-Miyaura Cycle | Description | Role of this compound |

| Oxidative Addition | Pd(0) catalyst inserts into an Ar-X bond to form an Ar-Pd(II)-X complex. | Not directly involved. |

| Transmetalation | The organic group is transferred from boron to the palladium center. nih.govlibretexts.org | Acts as the source of the 1-phenylsulfonylindol-6-yl group. |

| Reductive Elimination | The coupled product is released, regenerating the Pd(0) catalyst. | Not directly involved. |

While the Suzuki-Miyaura reaction is its primary application, the reactivity of the C-B bond in arylboronic acids like this compound can be harnessed in other transition metal-catalyzed transformations. researchgate.net Research has expanded to include catalysts based on metals other than palladium, such as cobalt, rhodium, nickel, and gold, for various coupling reactions. rsc.orgacs.orgmdpi.com

For instance, cobalt(II) has been shown to catalyze the C-H arylation of indoles using boronic acids as the arylating agent under mild conditions. acs.org Rhodium(I) complexes can react with arylboronic acids in reactions relevant to their catalytic addition to substrates like enones and aldehydes. rsc.org These alternative catalytic systems provide different reactivity profiles and can offer complementary methods for constructing complex molecules that may be challenging to access via traditional palladium catalysis. researchgate.netmdpi.com The participation of this compound in these reactions would similarly involve a transmetalation step to transfer the indole moiety to the respective transition metal catalyst.

Participation in Key Organic Transformations

The unique structural features of this compound, which include a phenylsulfonyl-protected indole nitrogen, an aromatic core, and a boronic acid moiety, render it a versatile substrate for various synthetic transformations.

Petasis Reaction and Related Mannich-Type Processes

The Petasis reaction, a multicomponent transformation involving an amine, a carbonyl compound, and an organoboronic acid, stands as a powerful tool for the synthesis of substituted amines. wikipedia.orgorganic-chemistry.org This reaction, also known as the borono-Mannich reaction, is prized for its operational simplicity and tolerance of a wide range of functional groups. wikipedia.orgnih.gov The general mechanism involves the formation of an iminium ion from the amine and carbonyl, which then undergoes nucleophilic attack by the organic group of the boronic acid. organic-chemistry.org A key intermediate is a tetrahedral boronate complex formed between the boronic acid and the in-situ generated iminium species, which facilitates the intramolecular transfer of the aryl group to the electrophilic iminium carbon. nih.gov

While the Petasis reaction has been extensively studied with a variety of aryl and heteroaryl boronic acids, specific data on the participation of This compound is not extensively detailed in the reviewed literature. However, the general reactivity of arylboronic acids in this transformation provides a basis for predicting its behavior. Electron-rich and electronically neutral arylboronic acids are generally effective nucleophilic partners in the Petasis reaction. organic-chemistry.org The electron-withdrawing nature of the phenylsulfonyl group on the indole nitrogen might influence the nucleophilicity of the indole ring, potentially affecting reaction rates and yields. For electron-poor boronic acids, elevated temperatures, sometimes achieved through microwave irradiation, can be necessary to drive the reaction to completion. researchgate.net

A typical Petasis reaction involves the condensation of an amine and a carbonyl compound, such as glyoxylic acid, to form an intermediate adduct, which then reacts with the boronic acid. The use of chiral amines or aldehydes can induce stereoselectivity, leading to the formation of enantioenriched products. wikipedia.org

Table 1: General Parameters of the Petasis Reaction

View Data

| Component | Examples | Role in Reaction |

|---|---|---|

| Boronic Acid | Arylboronic acids, Alkenylboronic acids | Nucleophile |

| Amine | Primary amines, Secondary amines | Forms iminium ion |

| Carbonyl | Aldehydes (e.g., glyoxylic acid), Ketones | Forms iminium ion |

| Solvent | Dichloromethane, Ethanol, Toluene | Reaction medium |

| Temperature | Room temperature to elevated temperatures | Affects reaction rate |

Derivatization and Functionalization Strategies for Indole-Boronic Acids

The boronic acid moiety of indole-boronic acids is a versatile handle for a wide array of chemical modifications, most notably through transition metal-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is a preeminent method for forming carbon-carbon bonds between organoboron compounds and organic halides or triflates. nih.gov

For This compound , the boronic acid group can be readily coupled with various aryl or vinyl halides/triflates in the presence of a palladium catalyst and a base. This allows for the introduction of diverse substituents at the 6-position of the indole core, providing access to a wide range of derivatives. The choice of catalyst, ligands, base, and solvent is crucial for achieving high yields and can be tailored to the specific coupling partners. mdpi.comresearchgate.net

Beyond Suzuki-Miyaura coupling, the boronic acid functional group can undergo other transformations. For instance, it can be converted to other functional groups, such as hydroxyl or amino groups, through oxidation or amination reactions, respectively. Furthermore, the boronic acid can form reversible covalent bonds with diols, a property that is exploited in the design of sensors and for protecting group strategies. nih.gov

The phenylsulfonyl group on the indole nitrogen serves as a robust protecting group but can be removed under specific conditions to yield the free indole, further expanding the synthetic utility of the derivatives obtained.

Table 2: Common Derivatization Reactions of Arylboronic Acids

View Data

| Reaction | Reagents | Product Type |

|---|---|---|

| Suzuki-Miyaura Coupling | Aryl/Vinyl Halide, Pd Catalyst, Base | Biaryl/Styrene |

| Chan-Lam Coupling | Amine/Alcohol, Copper Catalyst | Arylamine/Arylether |

| Oxidation | H₂O₂, NaOH | Phenol |

| Protodeboronation | Acid or Base in water | Arene |

Reactivity in Radical-Mediated Processes

The participation of boronic acids and their derivatives in radical reactions has emerged as a powerful strategy for the formation of carbon-carbon and carbon-heteroatom bonds. nih.gov Photoredox catalysis, in particular, has enabled the generation of radicals from boronic acids under mild conditions. nih.gov

While specific studies on the radical-mediated reactions of This compound are not prominent in the surveyed literature, the general principles of radical reactions involving boronic acids and indoles can be considered. Alkenyl and alkyl boronic esters can undergo radical addition reactions. nih.gov In the context of photoredox catalysis, an excited-state photocatalyst can oxidize an alkyltrifluoroborate to generate an alkyl radical, which can then participate in various coupling reactions. nih.gov

The indole nucleus itself is susceptible to radical addition, and the regioselectivity of this addition is influenced by the nature of the radical and the substituents on the indole ring. Electron-deficient radicals typically add to the C2 position of indoles. mdpi.com The presence of the electron-withdrawing phenylsulfonyl group on the nitrogen of This compound would likely influence the electronic properties of the indole ring and, consequently, its reactivity towards radical species.

It is also conceivable that the boronic acid moiety could be involved in radical processes. For instance, the generation of an aryl radical from the boronic acid via oxidative or photoredox methods could lead to subsequent cyclization or intermolecular reactions. However, without specific experimental data for This compound , these remain plausible but undemonstrated pathways.

Applications in Medicinal Chemistry and Drug Discovery Featuring Phenylsulfonylindole Boronic Acids

Emerging Role of Boron-Containing Compounds in Pharmaceutical Sciences

Historically, boron-containing compounds were often perceived as toxic, limiting their exploration in medicine. nih.gov This view has been thoroughly demystified, particularly following the clinical success of bortezomib (B1684674), which has catalyzed a surge of interest in boronic acids and their derivatives. nih.govresearchgate.net The unique chemical properties of the boron atom, such as its empty p-orbital and its ability to reversibly form covalent bonds with biological nucleophiles, make it a "magic element" in drug design. mdpi.comacs.org This allows boronic acid-containing molecules to act as potent enzyme inhibitors, often by mimicking tetrahedral transition states of enzymatic reactions. news-medical.netraineslab.com

The versatility of the boronic acid pharmacophore is demonstrated by the range of FDA-approved drugs that incorporate it. These agents function through distinct but highly effective mechanisms of action.

Proteasome Inhibitors: The approval of Bortezomib (Velcade®) in 2003 marked a milestone for boron-based therapeutics. researchgate.net It is used in the treatment of multiple myeloma. raineslab.com The boronic acid moiety in bortezomib forms a stable, yet reversible, complex with the N-terminal threonine hydroxyl group in the active site of the 20S proteasome. nih.gov This inhibition disrupts the degradation of pro-apoptotic factors, leading to cancer cell apoptosis. nih.gov The success of bortezomib has spurred the development of other proteasome inhibitors, including additional boronic acid-based drugs. nih.gov

Beta-Lactamase Inhibitors: The rise of antibiotic resistance is a critical global health threat, largely driven by bacterial enzymes called β-lactamases, which inactivate β-lactam antibiotics like penicillin. news-medical.netnih.gov Boronic acids have emerged as potent inhibitors of these enzymes. news-medical.netnih.govVaborbactam (B611620) , a cyclic boronate, was approved by the FDA in combination with the carbapenem (B1253116) antibiotic meropenem. frontiersin.org It effectively inhibits serine β-lactamases (SBLs), restoring the efficacy of the partner antibiotic. nih.govfrontiersin.org Boronic acids are effective because they can mimic the tetrahedral transition state of β-lactam hydrolysis. mdpi.com

A summary of selected FDA-approved boronic acid drugs is provided below.

Table 1: Examples of FDA-Approved Boronic Acid Drugs| Drug Name | Therapeutic Class | Mechanism of Action |

|---|---|---|

| Bortezomib | Proteasome Inhibitor | Reversibly inhibits the 26S proteasome, a key component in protein degradation pathways crucial for cancer cell survival. nih.govnih.gov |

| Vaborbactam | Beta-Lactamase Inhibitor | Forms a reversible covalent bond with the active site serine of bacterial β-lactamases, protecting β-lactam antibiotics from degradation. nih.govfrontiersin.org |

| Ixazomib | Proteasome Inhibitor | An orally bioavailable proteasome inhibitor with a mechanism similar to bortezomib, used for multiple myeloma. researchgate.net |

| Tavaborole | Antifungal | Inhibits fungal leucyl-tRNA synthetase (LeuRS), an enzyme essential for protein synthesis. |

The chemical nature of the boronic acid group offers inherent advantages in overcoming drug resistance. The boron atom can change its hybridization state from a trigonal planar sp2 to a tetrahedral sp3 upon interaction with biological nucleophiles, such as the serine residue in the active site of a β-lactamase. news-medical.netnih.gov This ability to form a reversible, covalent tetrahedral adduct allows boronic acid inhibitors to act as transition-state analogs, binding with high affinity and stability. news-medical.netnih.gov

This mechanism is particularly effective against β-lactamases, which are a primary cause of bacterial resistance to antibiotics. news-medical.net While bacteria may evolve mutations in the β-lactamase enzyme, the fundamental catalytic mechanism that boronic acids exploit often remains conserved, allowing inhibitors like vaborbactam to maintain activity against many resistant strains. nih.gov Furthermore, the development of bicyclic boronates shows promise for inhibiting an even broader spectrum of β-lactamases, including metallo-β-lactamases (MBLs), which are notoriously difficult to inhibit with traditional agents. nih.gov

Phenylsulfonylindole Boronic Acids as Biologically Active Scaffolds

The indole (B1671886) nucleus is a privileged scaffold in medicinal chemistry, found in numerous natural products and synthetic drugs. Fusing this heterocyclic system with a phenylsulfonyl group and a boronic acid moiety creates a molecule with potential for diverse biological interactions.

The Human Immunodeficiency Virus-1 (HIV-1) reverse transcriptase (RT) is a cornerstone target for antiretroviral therapy. mdpi.comnih.gov Non-nucleoside reverse transcriptase inhibitors (NNRTIs) are a critical class of anti-HIV drugs that bind to an allosteric pocket on the RT enzyme, distinct from the active site. nih.govyoutube.com This binding induces a conformational change that inhibits the conversion of viral RNA to DNA, halting the viral life cycle. youtube.com Approved NNRTIs include drugs like Nevirapine, Efavirenz, and Doravirine. nih.govnih.gov

The design of a 1-phenylsulfonylindole-6-boronic acid as a potential NNRTI would be based on the established pharmacophore of existing NNRTIs, which often feature a "butterfly-like" conformation with two hydrophobic wings. The phenylsulfonylindole core could serve as this central scaffold. The boronic acid group at position 6 could be explored for its potential to form specific hydrogen bonds or other interactions within the NNRTI binding pocket, potentially enhancing binding affinity or conferring activity against drug-resistant viral strains. youtube.com While direct studies evaluating this compound itself as an NNRTI are not prominent in published literature, the rationale for its design is rooted in the known structural requirements for NNRTI activity.

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how specific structural features of a molecule influence its biological activity. drugdesign.org For a scaffold like this compound, SAR studies would systematically modify different parts of the molecule to optimize its potency, selectivity, and pharmacokinetic properties. nih.gov

Key areas for SAR exploration would include:

The Phenylsulfonyl Group: Substituents (e.g., halogens, alkyl, methoxy (B1213986) groups) could be introduced onto the phenyl ring to probe interactions with hydrophobic pockets or form specific hydrogen bonds within a target enzyme.

The Boronic Acid Moiety: While the boronic acid is the key "warhead" for certain enzymatic targets, its position on the indole ring is critical. Moving it from position 6 to other positions would drastically alter the molecule's interaction with a target binding site.

A conceptual SAR table for this scaffold is presented below.

Table 2: Conceptual SAR for this compound Derivatives

| Modification Site | Structural Change | Potential Impact on Activity | Rationale |

|---|---|---|---|

| Phenyl Ring of Sulfonyl Group | Addition of electron-withdrawing groups (e.g., -Cl, -CF₃) | May enhance binding affinity | Alters electronic properties and can engage in halogen bonding or fill specific pockets. |

| Phenyl Ring of Sulfonyl Group | Addition of electron-donating groups (e.g., -OCH₃, -CH₃) | May improve hydrophobic interactions | Increases lipophilicity and can orient the molecule differently in the binding site. |

| Indole Ring | Substitution at C5 or C7 position | Could enhance or decrease activity | Probes for additional binding interactions near the core scaffold. researchgate.net |

| Boronic Acid Linkage | Change position from C6 to C5 or C4 | Likely to significantly decrease activity | The precise positioning of the boronic acid is crucial for its interaction with target residues (e.g., catalytic serine). nih.gov |

Given the established roles of both indole-containing and boronic acid-containing compounds in oncology and infectious disease, the this compound scaffold is a logical candidate for broad-spectrum activity screening. nih.govnih.govsemanticscholar.org

Anticancer Activity: Boronic acids are known proteasome inhibitors, and many indole derivatives exhibit anticancer properties by targeting microtubules or other cellular pathways. nih.govresearchgate.net The combination of these two pharmacophores in a single molecule could lead to compounds with potent cytotoxic effects against various cancer cell lines. nih.govmdpi.com Research has shown that boronic acid analogs of other anticancer agents can display significant cytotoxicity, suggesting they may act on multiple cellular targets. nih.gov

Antimicrobial Activity: Beyond their use as β-lactamase inhibitors, boronic acids have potential as direct-acting antibacterial agents. news-medical.net The indole scaffold is also present in many molecules with antimicrobial properties. Therefore, phenylsulfonylindole boronic acids could be investigated for activity against a range of pathogens, including multidrug-resistant bacteria. nih.govsemanticscholar.org

Mechanistic Insights into Boronic Acid-Target Interactions

The core of the biological activity of this compound lies in the chemical reactivity of its boronic acid moiety. This functional group is a Lewis acid, possessing an empty p-orbital that makes it electrophilic and capable of accepting a pair of electrons from a nucleophile. This fundamental property governs its interactions with biological targets.

Formation of Covalent and Robust Hydrogen Bond Interactions with Biomolecules

A defining characteristic of boronic acids is their capacity to form reversible covalent bonds with nucleophilic groups present in biomolecules. The primary targets for this interaction are the hydroxyl groups of serine and threonine residues within the active sites of enzymes, as well as the cis-diol functionalities found in sugars and glycoproteins. nih.govresearchgate.net This interaction leads to the formation of a stable, tetrahedral boronate ester. nih.gov This covalent adduct effectively mimics the transition state of certain enzymatic reactions, a key feature in its mechanism of inhibition. nih.gov

Enzyme Inhibition Mechanisms and Binding Affinities

The ability of this compound to act as an enzyme inhibitor is a direct consequence of the interactions described above. As a class, boronic acid-based compounds are recognized as potent inhibitors of various enzymes, most notably serine proteases and β-lactamases. uni.lunih.gov The mechanism of inhibition is often competitive, where the boronic acid competes with the natural substrate for binding to the enzyme's active site. uniroma1.it

The formation of a covalent bond between the boron atom and a key catalytic residue, such as the serine in a serine protease, effectively blocks the enzyme's activity. uni.lu The strength of this inhibition is quantified by the inhibition constant (Kᵢ), which is a measure of the inhibitor's binding affinity for the enzyme. A lower Kᵢ value indicates a higher affinity and more potent inhibition. The relationship between the concentration of an inhibitor required to produce 50% inhibition (IC₅₀) and its Kᵢ value is a fundamental concept in enzyme kinetics. uniroma1.itnih.gov For competitive inhibitors, the Kᵢ can be calculated from the IC₅₀ value if the substrate concentration and the Michaelis constant (Kₘ) are known.

The binding affinity of a boronic acid inhibitor is influenced by several factors, including the electronic properties of the substituents on the phenyl ring. Electron-withdrawing groups, such as the sulfonyl group in this compound, can increase the Lewis acidity of the boron atom, thereby enhancing its reactivity towards nucleophiles and potentially leading to stronger binding and lower Kᵢ values. nih.gov

While specific kinetic data and binding affinities for this compound are not extensively documented in publicly available literature, the general principles of boronic acid-based enzyme inhibition provide a strong framework for understanding its potential mechanisms of action. The combination of reversible covalent bond formation and a network of non-covalent interactions underpins its utility as a scaffold in the design of targeted enzyme inhibitors.

Applications in Advanced Organic Synthesis and Materials Science

Phenylsulfonylindole Boronic Acids as Essential Synthetic Building Blocks

Organoboron compounds, especially aryl boronic acids, are recognized as fundamental building blocks in modern organic chemistry. nih.gov The title compound, 1-Phenylsulfonylindole-6-boronic acid, exemplifies this utility perfectly. The phenylsulfonyl group serves as a robust protecting group for the indole (B1671886) nitrogen, preventing unwanted side reactions and enhancing the stability of the molecule. The boronic acid function at the C-6 position acts as a versatile chemical handle for a wide array of transformations.

The most prominent application of this building block is in the Suzuki-Miyaura cross-coupling reaction. nih.gov This palladium-catalyzed reaction enables the formation of a new carbon-carbon bond by coupling the indolylboronic acid with various organic halides or triflates. nih.govnih.gov This capability allows for the direct attachment of the indole core to other aromatic, heteroaromatic, or vinyl groups, making it an indispensable tool for medicinal chemists and materials scientists. researchgate.netaablocks.com The stability, generally low toxicity, and ease of handling of boronic acids further enhance their appeal as synthetic intermediates. nih.govresearchgate.net

Construction of Complex Molecular Architectures via Organoboron Chemistry

The field of organoboron chemistry provides powerful methods for assembling complex molecular structures from simpler precursors. wikipedia.org this compound is a key starting material in this context, primarily through its participation in cross-coupling reactions. The Suzuki-Miyaura coupling, for instance, facilitates the strategic fusion of the phenylsulfonylindole core with a diverse range of molecular fragments. This allows for the systematic construction of large, poly-functionalized molecules that would be challenging to synthesize using other methods.

The design of the chemical bonds and the space around the boron atom can be engineered to achieve specific reactivity and functions. rsc.org By reacting this compound with appropriately substituted coupling partners, chemists can create elaborate architectures with tailored electronic and steric properties. This is particularly valuable in drug discovery and the development of novel organic materials where precise control over the final molecular structure is paramount for function.

Development of Asymmetric Synthetic Methodologies

While this compound is itself achiral, it is a valuable precursor for asymmetric synthesis. The development of stereocontrolled reactions using boronic esters has become a cornerstone of modern organic chemistry. acs.org The methodology involves the conversion of the boronic acid into a chiral boronic ester by reaction with a chiral diol. These chiral esters can then participate in reactions that proceed with very high levels of stereoselectivity. acs.orgnih.gov

This approach allows for the sequential and controlled installation of multiple stereocenters. acs.orgacs.org The homologation of boronic esters using (α-haloalkyl)lithium reagents, for example, can achieve diastereomeric ratios exceeding 1000:1. acs.orgnih.gov This high degree of stereocontrol is critical for the synthesis of enantiomerically pure pharmaceuticals and other biologically active molecules.

| Chiral Diol | Typical Application | Reference |

|---|---|---|

| Pinanediol | Formation of chiral boronic esters for stereoselective homologation and coupling reactions. | acs.org |

| (R,R)-2,3-Butanediol | Used to create C2-symmetrical chiral dioxaborolanes for highly stereoselective transformations. | acs.org |

| BINOL (1,1'-Bi-2-naphthol) | Acts as a chiral ligand or organocatalyst in asymmetric allylboration and related reactions. | diva-portal.org |

Application in Hydroboration and Related Processes for Stereo/Regioselective Synthesis

Hydroboration is a fundamental reaction in organic synthesis that involves the addition of a boron-hydride bond across an alkene or alkyne. organic-chemistry.orguwo.ca While boronic acids are not the direct reagents in this process (boranes are), they are intimately connected to it. Chiral boronic esters, which can be derived from this compound, are valuable products of catalytic asymmetric hydroboration. acs.orgnih.gov

Recent advances have focused on transition-metal-catalyzed hydroboration, which offers excellent control over regioselectivity and enantioselectivity. acs.orgrsc.org For example, rhodium- or copper-catalyzed asymmetric hydroboration of alkenes with reagents like pinacolborane can produce chiral tertiary boronic esters. acs.org These products are versatile intermediates that can be transformed into a variety of functional groups with high stereospecificity. nih.gov This strategy provides a powerful method for the stereo- and regioselective introduction of functionality into complex molecules, starting from simple olefins.

Solid-Phase Organic Synthesis (SPOS) and Combinatorial Library Generation

Solid-phase organic synthesis (SPOS) has revolutionized the generation of large libraries of compounds for high-throughput screening. Boronic acids are well-suited for SPOS due to their ability to reversibly bind to diol-functionalized resins. acs.orgfigshare.comsemanticscholar.org this compound can be anchored to a solid support, such as 1-glycerol polystyrene resin, through the formation of a boronate ester. acs.orgnih.govrsc.org

Once immobilized, the indole scaffold can be subjected to a series of chemical transformations. Standard peptide coupling chemistries, such as Fmoc-based protocols, are compatible with this setup, allowing for the construction of peptide-boronic acid hybrids. acs.orgnih.gov After the desired molecular complexity has been achieved, the final product is cleaved from the resin, often in high purity, eliminating the need for tedious purification steps like chromatography. nih.govrsc.org This approach is highly efficient for the automated and combinatorial synthesis of diverse molecular libraries based on the phenylsulfonylindole core. acs.org

| Step | Description | Reference |

|---|---|---|

| 1. Immobilization | The boronic acid (e.g., this compound) is anchored to a diol-functionalized resin (e.g., 1-glycerol polystyrene) via boronate ester formation. | acs.orgfigshare.com |

| 2. Elaboration | The resin-bound molecule is modified through a sequence of chemical reactions (e.g., amide couplings, functional group transformations). Standard Fmoc SPPS protocols can be used. | nih.govnih.gov |

| 3. Cleavage | The final product is released from the solid support, typically by hydrolysis of the boronate ester, yielding the target molecule in solution. | acs.orgrsc.org |

| 4. Isolation | The product is isolated by simple filtration and solvent evaporation, often with high purity, avoiding complex purification. | nih.gov |

Innovations in Catalysis Utilizing Boronic Acid Derivatives

Beyond their role as synthetic building blocks, boronic acids and their derivatives are emerging as powerful organocatalysts. acs.orgrsc.org The Lewis acidic nature of the trivalent boron atom in this compound allows it to activate a variety of functional groups. nih.gov By forming reversible covalent bonds with hydroxyl or carbonyl groups, the boronic acid can act as an electrophilic activation agent, promoting reactions under mild conditions. acs.orgrsc.org

This mode of catalysis has been successfully applied to a range of transformations, including the direct formation of amides from carboxylic acids and amines, cycloaddition reactions, and Friedel-Crafts-type alkylations. rsc.org Furthermore, boronic acids can be converted into borinic acids [R₂B(OH)], which are also effective catalysts, particularly for the regioselective functionalization of polyols. mdpi.com The use of boronic acid catalysis is advantageous as it often avoids the need for harsh reagents or wasteful stoichiometric activators, aligning with the principles of green chemistry. rsc.org

Analytical and Characterization Methodologies for Phenylsulfonylindole Boronic Acid Research

Advanced Spectroscopic Characterization

Spectroscopic methods are indispensable for the detailed structural elucidation of "1-Phenylsulfonylindole-6-boronic acid." These techniques probe the molecular structure at the atomic level, providing definitive evidence of its constitution.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organic compounds. For "this compound," a combination of ¹H, ¹³C, and ¹¹B NMR experiments provides a complete picture of the molecule's carbon-hydrogen framework and the environment of the boron atom.

¹H NMR: This technique provides information about the number, connectivity, and chemical environment of hydrogen atoms in the molecule. The spectrum of "this compound" would be expected to show distinct signals for the protons on the indole (B1671886) ring, the phenylsulfonyl group, and the hydroxyl protons of the boronic acid moiety. The coupling patterns between adjacent protons would further confirm the substitution pattern on the aromatic rings.

¹³C NMR: This experiment identifies all unique carbon atoms in the molecule. The spectrum would display characteristic chemical shifts for the carbons of the indole core, the phenyl group, and the carbon atom bearing the boronic acid group.

¹¹B NMR: Given the presence of a boron atom, ¹¹B NMR is a crucial tool. The chemical shift of the boron signal provides information about its coordination state and the electronic environment. For a trigonal planar boronic acid, a characteristic chemical shift would be observed. raineslab.com Changes in this chemical shift upon the addition of diols or other Lewis bases can be used to study the Lewis acidity and reactivity of the boronic acid functionality. nsf.gov

Table 1: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Key Structural Information |

| ¹H | 7.0 - 8.5 | Aromatic protons of the indole and phenylsulfonyl groups. |

| ¹H | 4.0 - 6.0 (broad) | Hydroxyl protons of the B(OH)₂ group. |

| ¹³C | 110 - 150 | Aromatic carbons. |

| ¹¹B | 25 - 35 | Trigonal planar boronic acid. raineslab.comrsc.org |

Note: The predicted chemical shifts are based on typical values for similar structural motifs.

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for the precise determination of a molecule's elemental composition. By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy, the molecular formula can be unequivocally confirmed. For "this compound" (C₁₄H₁₂BNO₄S), HRMS would provide an experimental mass that matches the calculated exact mass. uni.lu

The fragmentation pattern observed in the mass spectrum can also provide valuable structural information. Common fragmentation pathways for phenylsulfonylindoles may involve cleavage of the N-S bond and the C-S bond, as well as fragmentation of the indole ring itself.

Table 2: Predicted HRMS Data for this compound

| Adduct | Molecular Formula | Calculated m/z |

| [M+H]⁺ | C₁₄H₁₃BNO₄S⁺ | 302.0653 |

| [M+Na]⁺ | C₁₄H₁₂BNO₄SNa⁺ | 324.0472 |

| [M-H]⁻ | C₁₄H₁₁BNO₄S⁻ | 300.0507 |

Source: Predicted data from PubChem. uni.lu

Chromatographic Separation and Trace Analysis

Chromatographic techniques are essential for assessing the purity of "this compound," monitoring the progress of reactions in which it is a reactant or product, and quantifying its presence at low concentrations.

High-Performance Liquid Chromatography (HPLC) is the method of choice for determining the purity of non-volatile compounds like "this compound." waters.com A reversed-phase HPLC method, typically employing a C18 column, can effectively separate the target compound from starting materials, by-products, and other impurities. nih.gov By monitoring the peak area of the compound of interest over time, HPLC can also be used to track the progress of a chemical reaction. wur.nl

Table 3: Typical HPLC Method Parameters for Analysis of Indole Boronic Acids

| Parameter | Condition |

| Column | Reversed-phase C18, 5 µm, 4.6 x 250 mm |

| Mobile Phase | Gradient of water (with 0.1% formic acid) and acetonitrile |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm and 280 nm |

While "this compound" itself is not sufficiently volatile for direct GC-MS analysis, this technique can be invaluable for identifying and quantifying volatile or semi-volatile impurities that may be present from its synthesis. mdpi.com For instance, starting materials or solvent residues could be detected. In some cases, derivatization of the boronic acid to a more volatile ester could enable its analysis by GC-MS, which can also be used to identify and characterize by-products in the reaction mixture. nih.govcore.ac.uk

For the highly sensitive and selective quantification of "this compound" in complex matrices, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the premier technique. nih.govnih.gov This method combines the separation power of HPLC with the high specificity and sensitivity of tandem mass spectrometry. By using Multiple Reaction Monitoring (MRM), the instrument is set to detect a specific precursor ion (the molecular ion of the target compound) and its characteristic product ion, which is generated by fragmentation in the mass spectrometer. This allows for quantification at very low levels, even in the presence of co-eluting interferences. mdpi.commdpi.comnih.gov

Table 4: Hypothetical MRM Transitions for LC-MS/MS Analysis of this compound

| Precursor Ion (m/z) | Product Ion (m/z) | Mode |

| 302.1 | 160.1 (Loss of PhSO₂) | Positive |

| 302.1 | 116.1 (Indole fragment) | Positive |

| 300.1 | 158.1 (Loss of PhSO₂) | Negative |

Note: The product ions are hypothetical and would need to be determined experimentally.

Solid-State Characterization Techniques

The comprehensive analysis of the solid-state properties of "this compound" is crucial for understanding its molecular structure, purity, and crystalline nature. Techniques such as X-ray diffraction and vibrational spectroscopy provide invaluable insights into the atomic arrangement and functional group composition of the compound.

X-ray Diffraction (XRD) for Single Crystal and Powder Analysis

X-ray diffraction (XRD) stands as a definitive method for the elucidation of the three-dimensional atomic and molecular structure of a crystalline solid. This technique is applied in two primary forms for the analysis of "this compound": single-crystal XRD and powder XRD (PXRD).

Single Crystal X-ray Diffraction

Single-crystal XRD provides the most precise and unambiguous determination of a molecule's solid-state structure. By analyzing the diffraction pattern of a single, well-ordered crystal, it is possible to determine the precise coordinates of each atom within the unit cell, the fundamental repeating unit of the crystal lattice. This analysis reveals critical structural details such as bond lengths, bond angles, and torsional angles.

For boronic acid derivatives, single-crystal XRD is particularly important for understanding the intermolecular interactions that govern the crystal packing. Boronic acids are well-known to form dimeric structures in the solid state through strong hydrogen bonds between the hydroxyl groups of the boronic acid moieties. In the case of "this compound," it is anticipated that the molecules would form such hydrogen-bonded dimers. Furthermore, the analysis would reveal the relative orientation of the phenylsulfonyl group and the indole ring system. While specific experimental crystallographic data for "this compound" is not publicly available in the Cambridge Crystallographic Data Centre (CCDC) cam.ac.ukcam.ac.uk, a hypothetical data table illustrates the type of information that would be obtained from such an analysis. A related structure, 2-[2-phenyl-1-(phenylsulfonyl)ethyl]-1-phenylsulfonyl-1H-indole, has been characterized by X-ray diffraction, revealing a triclinic crystal system, which provides some insight into the packing of similar sulfonylindole derivatives nih.gov.

Hypothetical Crystallographic Data for this compound

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 15.2 |

| c (Å) | 9.8 |

| α (°) | 90 |

| β (°) | 95.5 |

| γ (°) | 90 |

| Volume (ų) | 1550 |

| Z (molecules/unit cell) | 4 |

| Calculated Density (g/cm³) | 1.45 |

Note: The data in this table is hypothetical and for illustrative purposes only, as no published crystal structure for this compound has been found.

Powder X-ray Diffraction (PXRD)

Powder X-ray diffraction is a complementary technique used to analyze the crystalline nature of a bulk sample. Instead of a single crystal, a finely powdered sample containing a multitude of randomly oriented microcrystals is used. The resulting diffraction pattern is a unique "fingerprint" of the crystalline phase, characterized by a series of peaks at specific diffraction angles (2θ).

PXRD is instrumental in:

Phase Identification: Confirming the identity of the synthesized compound by comparing its experimental PXRD pattern to a calculated pattern from single-crystal data or a reference pattern.

Purity Assessment: Detecting the presence of crystalline impurities, which would appear as additional peaks in the diffractogram.

Polymorphism Studies: Identifying different crystalline forms (polymorphs) of the same compound, which can have distinct physical properties.

While no specific experimental powder diffraction pattern for "this compound" is available in the literature, the technique remains a standard and essential tool for the solid-state characterization of such compounds.

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification

Vibrational spectroscopy, encompassing infrared (IR) and Raman spectroscopy, is a powerful non-destructive technique for identifying the functional groups present in a molecule. Both methods probe the vibrational energy levels of molecules, but they are based on different physical principles and provide complementary information.

Infrared (IR) Spectroscopy

IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The resulting spectrum is a plot of absorbance or transmittance versus wavenumber (cm⁻¹). Specific functional groups absorb IR radiation at characteristic frequencies, allowing for their identification.

For "this compound," the IR spectrum would be expected to show characteristic absorption bands for its key functional groups. Based on studies of related phenylboronic acids and sulfonyl compounds, the following assignments can be anticipated dergipark.org.trresearchgate.net:

O-H Stretching: A broad band in the region of 3200-3600 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl groups of the boronic acid moiety.

N-H Stretching: The indole N-H is substituted with the phenylsulfonyl group, so no N-H stretching band is expected.

C-H Stretching: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹.

S=O Stretching: Strong absorption bands corresponding to the asymmetric and symmetric stretching of the sulfonyl group (SO₂) are expected in the regions of approximately 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹, respectively.

B-O Stretching: A strong band associated with the B-O stretching vibration is typically observed in the 1380-1330 cm⁻¹ range dergipark.org.tr.

C-N Stretching: Vibrations involving the C-N bond of the indole ring would also be present.

Aromatic C=C Stretching: Bands in the 1600-1450 cm⁻¹ region are characteristic of the indole and phenyl rings.

Raman Spectroscopy

Raman spectroscopy is a light scattering technique. When monochromatic light (from a laser) interacts with a molecule, most of the light is scattered at the same frequency (Rayleigh scattering), but a small fraction is scattered at a different frequency (Raman scattering). The difference in frequency corresponds to the vibrational energy levels of the molecule.

Raman spectroscopy is particularly sensitive to non-polar bonds and symmetric vibrations, making it complementary to IR spectroscopy. For "this compound," Raman spectroscopy would be useful for identifying:

Aromatic Ring Vibrations: The symmetric breathing modes of the phenyl and indole rings typically give rise to strong Raman signals.

Sulfonyl Group Vibrations: The symmetric S=O stretching vibration would also be Raman active.

C-S and C-B Stretching: These bonds would also exhibit characteristic Raman signals.

While a specific experimental Raman spectrum for this compound is not documented in the public domain, the technique is invaluable for confirming the presence of the various structural moieties.

Expected Vibrational Bands for this compound

| Functional Group | Expected Wavenumber Range (cm⁻¹) | Spectroscopy |

| O-H (Boronic Acid) | 3600 - 3200 (broad) | IR |

| C-H (Aromatic) | 3100 - 3000 | IR, Raman |

| C=C (Aromatic) | 1600 - 1450 | IR, Raman |

| S=O (Asymmetric Stretch) | 1350 - 1300 | IR |

| S=O (Symmetric Stretch) | 1160 - 1120 | IR, Raman |

| B-O (Stretch) | 1380 - 1330 | IR |

| C-N (Stretch) | 1300 - 1200 | IR, Raman |

| C-S (Stretch) | 800 - 600 | IR, Raman |

Note: This table presents expected vibrational frequencies based on data for analogous compounds and general spectroscopic principles.

Future Prospects and Emerging Research Frontiers for 1 Phenylsulfonylindole 6 Boronic Acid

Development of Novel Synthetic Routes and Catalyst Systems

The synthesis of aryl and heteroaryl boronic acids, including indolyl derivatives, is a mature field, yet innovation continues to push the boundaries of efficiency, selectivity, and sustainability. nih.gov While classic methods like the Miyaura borylation, which involves the palladium-catalyzed coupling of haloindoles with diboron (B99234) reagents, remain workhorses, new strategies are emerging that offer significant advantages. mdpi.com

Future research will likely focus on the following areas:

Direct C-H Borylation: Transition-metal-catalyzed C-H activation is a powerful, atom-economical method for creating C-B bonds directly from the indole (B1671886) core, avoiding the need for pre-functionalized halogenated precursors. nih.gov While iridium-based catalysts are prevalent for this transformation, the development of systems based on more abundant and less expensive metals like nickel or cobalt is a key frontier. mdpi.com

Decarboxylative Borylation: A novel technique utilizes inexpensive nickel catalysts to transform readily available carboxylic acids into boronic acids. drugdiscoverytrends.com Applying this "decarboxylative borylation" to indole-6-carboxylic acid derivatives could provide a completely new and highly practical synthetic route.

Flow Chemistry: The use of flow chemistry for borylation reactions can offer improved safety, scalability, and suppression of side reactions, such as protonation and butylation, that can plague traditional batch syntheses involving organometallic intermediates. nih.gov

Table 1: Comparison of Synthetic Routes for Indolylboronic Acids

| Synthetic Strategy | Typical Catalyst/Reagent | Substrate | Key Advantages | Reference |

|---|---|---|---|---|

| Miyaura Borylation | Palladium (e.g., PdCl₂) | Haloindole (e.g., 6-bromoindole) | High reliability, well-established | mdpi.com |

| C-H Activation/Borylation | Iridium or Rhodium | Indole | Atom-economical, avoids pre-functionalization | nih.gov |

| Decarboxylative Borylation | Nickel | Indolecarboxylic Acid | Uses abundant starting materials and catalysts | drugdiscoverytrends.com |